

2,5-Dihydroxybenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dihydroxybenzoate

Cat. No.: B8804636

[Get Quote](#)

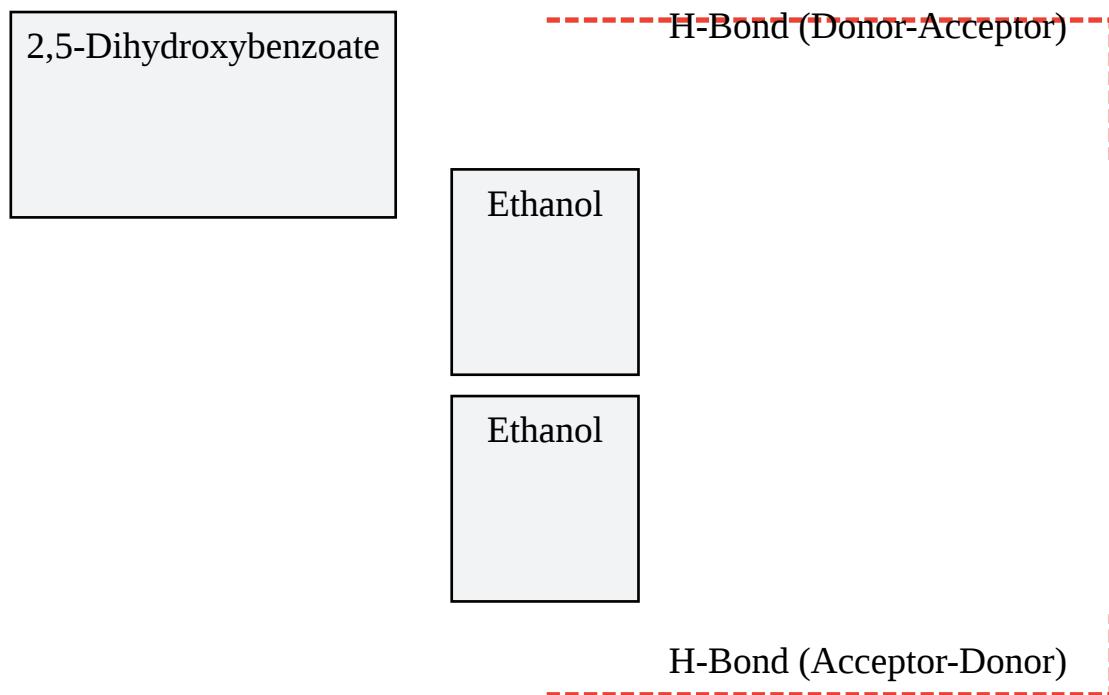
An In-depth Technical Guide to the Solubility of **2,5-Dihydroxybenzoate** in Organic Solvents

Foreword

2,5-Dihydroxybenzoic acid, commonly known as gentisic acid, is a phenolic compound of substantial interest across the pharmaceutical and life sciences sectors. It is recognized not only as a minor metabolite of aspirin but also for its intrinsic anti-inflammatory, antioxidant, and antirheumatic properties.^{[1][2]} Its utility extends into analytical chemistry, where it serves as a crucial matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.^{[3][4]} A comprehensive understanding of its solubility in organic solvents is a cornerstone for advancing its application. Solubility dictates the efficacy of purification methods, the design of analytical protocols, and, most critically, the formulation strategies that determine the bioavailability and therapeutic effectiveness of a drug product.^{[5][6][7]}

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility of **2,5-dihydroxybenzoate**. We will delve into the governing physicochemical principles, present a qualitative and quantitative solubility profile, detail a robust experimental protocol for its determination, and discuss the practical implications for pharmaceutical development.

Physicochemical Principles Governing Solubility


The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and its interaction with the solvent. For 2,5-dihydroxybenzoic acid, the key

determinants are its molecular polarity, hydrogen bonding capability, and the energy of its crystal lattice.

The molecule itself is amphiphilic, possessing a nonpolar benzene ring and highly polar functional groups: one carboxylic acid (-COOH) and two hydroxyl (-OH) groups.^{[8][9]} This structure is fundamental to its solubility behavior, which is governed by the "like dissolves like" principle.

- **Hydrogen Bonding:** The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This allows 2,5-dihydroxybenzoic acid to form strong intermolecular hydrogen bonds with polar protic solvents such as alcohols (e.g., ethanol, methanol) and water. These favorable interactions facilitate the dissolution process.^[10]
- **Polarity:** The polarity of the solvent determines its ability to solvate the molecule. Polar solvents can effectively surround and stabilize the polar -COOH and -OH groups, overcoming the solute-solute interactions within the crystal lattice.
- **Aprotic vs. Protic Solvents:** Polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of gentisic acid. However, polar protic solvents like alcohols can act as both donors and acceptors, often leading to higher solubility.^[11] Nonpolar aprotic solvents such as benzene and chloroform lack the ability to form strong hydrogen bonds, resulting in poor solubility for this highly polar molecule.^{[3][8]}

The following diagram illustrates the potential hydrogen bonding between **2,5-dihydroxybenzoate** and a polar protic solvent, ethanol.

[Click to download full resolution via product page](#)

Caption: Hydrogen bonding between **2,5-dihydroxybenzoate** and ethanol.

Solubility Profile of 2,5-Dihydroxybenzoate

Compiling precise quantitative solubility data across a wide range of organic solvents is challenging, as values are often dispersed throughout the literature. However, a robust qualitative and semi-quantitative profile can be constructed from available studies. Research indicates that gentisic acid's solubility is highest in polar organic solvents, particularly those capable of hydrogen bonding.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Solvent Class	Solvent	Solubility Description	Reference(s)
Water	Water	Soluble (0.83 g/100g at 0°C; 2.2 g/100g at 25°C)	[8]
Alcohols (Protic)	Ethanol	Very Soluble	[3][8]
Methanol	Soluble	[11][12]	
1-Propanol	Soluble	[11][12]	
2-Propanol (Isopropanol)	Soluble	[11][12]	
Ethers	Diethyl Ether	Very Soluble	[3][8]
Ketones	2-Butanone	Soluble	[11][12]
Esters	Ethyl Acetate	Very Soluble	[11][12]
Polar Aprotic	Acetonitrile	Soluble	[11][12]
Dimethylformamide (DMF)	Soluble	[11][12]	
Nonpolar Aprotic	Benzene	Insoluble	[3][8]
Halogenated	Chloroform	Sparingly Soluble / Insoluble	[3][8]

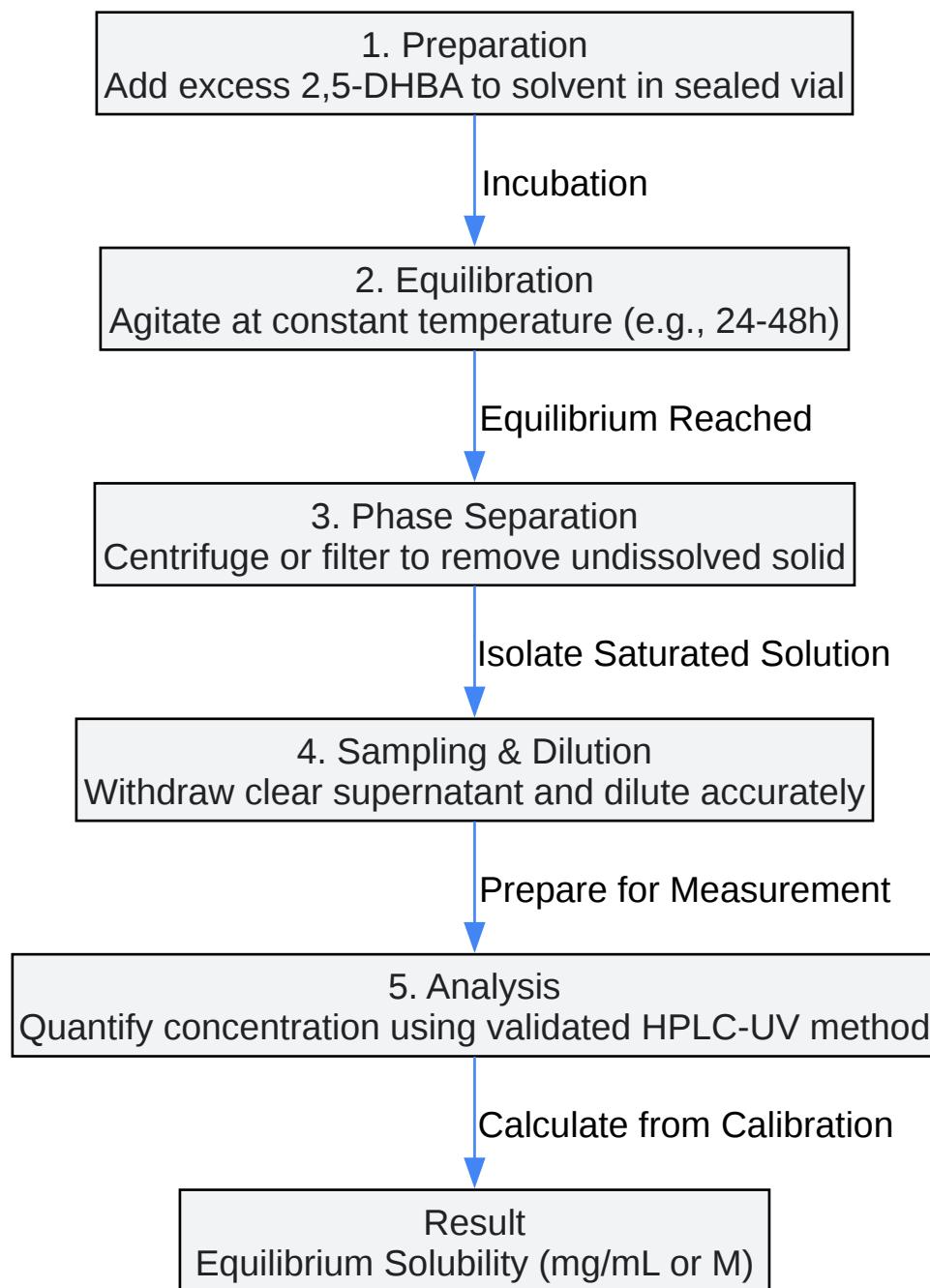
Note: "Very Soluble" and "Soluble" are qualitative descriptors from the cited literature. Among the tested organic solvents, solubility was found to be highest in ethyl acetate, acetonitrile, and DMF.[11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure scientific integrity and generate reliable data for drug development, it is crucial to measure thermodynamic solubility, which represents the true equilibrium state of a saturated

solution.[5][7] The saturation shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[14][15]

Pillar of Trustworthiness: Self-Validating Protocol


This protocol is designed to be self-validating by ensuring equilibrium is reached. This is achieved by analyzing samples at multiple time points (e.g., 24 and 48 hours). The solubility value is considered valid only when the concentration does not significantly change between the later time points, confirming that the system has reached a stable equilibrium.[16]

Step-by-Step Methodology

- Preparation:
 - Accurately weigh an excess amount of 2,5-dihydroxybenzoic acid solid into several screw-capped glass vials. An amount sufficient to ensure a visible excess of solid remains after equilibration is critical.
 - Add a precise volume of the desired organic solvent to each vial.
 - Include control vials with known soluble and insoluble compounds to validate the overall experimental procedure.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker or orbital incubator set to a specific temperature (e.g., 25 °C for standard measurements or 37 °C for physiological relevance). [17]
 - Agitate the samples at a constant speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[18][19]
- Sample Separation:
 - After incubation, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

- To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at the same temperature or filter the solution using a chemically inert syringe filter (e.g., PTFE) with a pore size of ~0.45 µm.[6] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
- Quantification:
 - Carefully withdraw a precise aliquot of the clear supernatant.
 - Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
 - Analyze the concentration of 2,5-dihydroxybenzoic acid in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][20][21]
 - Construct a calibration curve using standards of known concentrations to accurately quantify the solubility.

The workflow for this robust experimental procedure is visualized below.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Applications and Considerations in Drug Development

Solubility data is not merely an academic exercise; it is a critical parameter that profoundly influences the entire drug development pipeline.

- **Formulation Development:** For oral liquid dosage forms, the active pharmaceutical ingredient (API) must be fully dissolved in the vehicle. Solubility data in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol) is essential for selecting an appropriate solvent system.[\[22\]](#)
- **Bioavailability:** Poor aqueous solubility is a major cause of low and variable oral bioavailability for many drug candidates.[\[7\]](#) While this guide focuses on organic solvents, understanding solubility in biorelevant media (which can contain organic co-solvents) is a direct extension of this work.
- **Crystallization and Purification:** Manufacturing processes often rely on crystallization to purify the API. Selecting appropriate anti-solvents (in which the compound is poorly soluble) and crystallizing solvents (in which it is soluble at higher temperatures) is guided directly by solubility studies.
- **Preclinical Studies:** In early discovery, kinetic solubility assays are often used for high-throughput screening.[\[6\]\[18\]](#) However, as a candidate progresses, the thermodynamic solubility data detailed here becomes indispensable for accurate dose formulation in toxicology and pharmacology studies.

Conclusion

The solubility of 2,5-dihydroxybenzoic acid is a complex interplay of its molecular structure and the properties of the solvent. Its amphiphilic nature, dominated by polar hydroxyl and carboxylic acid groups, renders it highly soluble in polar protic and aprotic organic solvents while being virtually insoluble in nonpolar media. For professionals in drug development and research, a precise and reliable determination of its equilibrium solubility using standardized methods like the shake-flask protocol is not just recommended but essential. This foundational data underpins rational formulation design, ensures reproducible analytical testing, and ultimately contributes to the development of safe and effective pharmaceutical products.

References

- Pharma Innovation. (n.d.). API Solubility and Partition Coefficient.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- World Health Organization (WHO). (n.d.). Annex 4.
- Chemister.ru. (n.d.). 2,5-dihydroxybenzoic acid.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Wikipedia. (n.d.). Gentisic acid.
- ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
- National Institutes of Health (NIH). (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
- Biblioteca Digital do IPB. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents.
- Cheméo. (n.d.). Chemical Properties of Gentisic acid (CAS 490-79-9).
- World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- National Institutes of Health (NIH). (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. PMC.
- ResearchGate. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents | Request PDF.
- The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid.
- PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.
- MDPI. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gentisic acid.
- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
- PubMed Central. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants.
- MDPI. (2024). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application?.
- The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid, 490-79-9.
- ResearchGate. (2025). (PDF) Effect of Hydrophilic Polymers on Solubility Properties of Ketoprofen - 2,5-Dihydroxybenzoic Acid Multicomponent Solids.
- ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents | Request PDF.
- Chemistry LibreTexts. (2020). 11.3 Alcohols, Acids, and Esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodsentscompany.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 4. alkalisci.com [alkalisci.com]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,5-dihydroxybenzoic acid [chemister.ru]
- 9. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. who.int [who.int]
- 18. enamine.net [enamine.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,5-Dihydroxybenzoate solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8804636#2-5-dihydroxybenzoate-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com